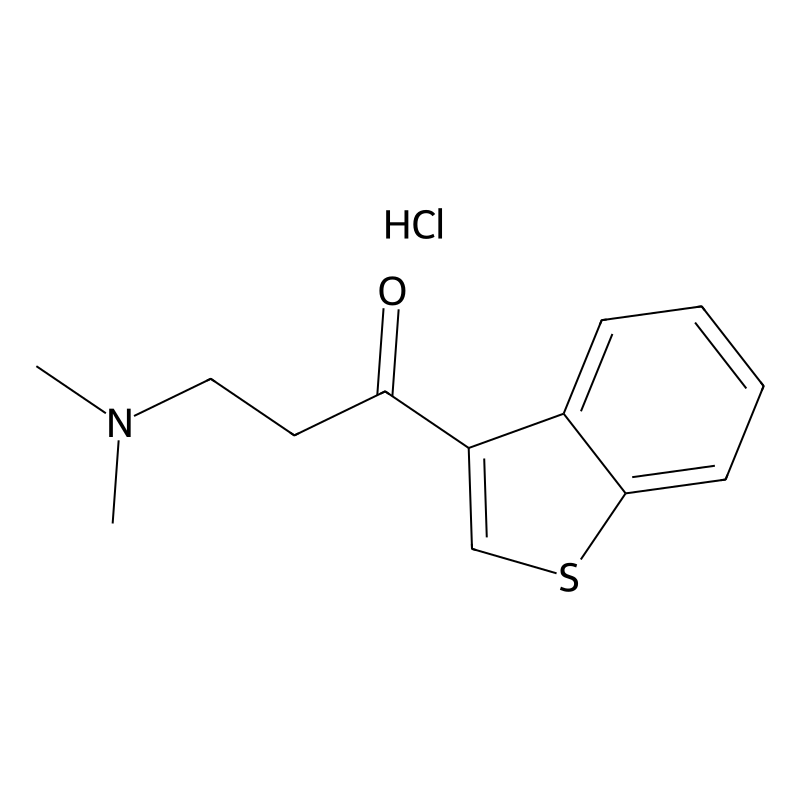1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is a chemical compound with the molecular formula . It features a propanone group substituted with a benzo[b]thiophene and a dimethylamino moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water, making it useful for various applications in medicinal chemistry and pharmacology .
- Mannich Reaction: Involving the reaction of formaldehyde with dimethylamine and a thiophene derivative to yield the desired product .
- Acylation Reactions: The dimethylamino group can be acylated, leading to derivatives that may exhibit altered biological activities.
These reactions are crucial for synthesizing analogs that may have improved efficacy or selectivity in biological applications.
1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride exhibits significant biological activity, particularly as an anti-thrombotic agent. It functions by inhibiting platelet aggregation, which is vital for preventing thrombosis-related conditions . Its mechanism of action may involve modulation of specific signaling pathways in platelets, although detailed mechanisms require further investigation.
The synthesis of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride typically involves:
- Starting Materials: The synthesis often begins with 2-acetylthiophene.
- Mannich Reaction: This involves the reaction of 2-acetylthiophene with N-methylbenzylamine and formaldehyde under acidic conditions to form an intermediate.
- Formation of Hydrochloride Salt: The final step usually involves neutralizing the base with hydrochloric acid to form the hydrochloride salt .
This method allows for the efficient production of the compound while maintaining high yields.
The primary applications of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride include:
- Pharmaceutical Development: As an anti-thrombotic agent, it is explored for use in treating cardiovascular diseases.
- Research: It serves as a tool compound in studying platelet biology and thrombosis mechanisms.
Additionally, its unique structure may allow for further modifications leading to new therapeutic agents.
Interaction studies of this compound are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it interacts with various receptors involved in platelet activation. Further research is needed to elucidate its full interaction profile with other biological molecules and pathways.
Several compounds share structural similarities with 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Similar core structure | Different thiophene substitution |
| Benzo[b]thiophen-3-ylmethanamine hydrochloride | Lacks propanone group | Focus on amine functionality |
| AQ 1989 | Anti-thrombotic agent | Specific focus on platelet aggregation inhibition |
These compounds highlight the uniqueness of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride due to its combined structural features that enhance its biological activity while providing avenues for further research and development in medicinal chemistry.








